

Genotoxicity of Chlorpheniramine in Human Lymphocytes: An In-depth Technical Guide

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Compound of Interest

Compound Name: Chlorpheniramine

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Abstract

Chlorpheniramine, a first-generation antihistamine, has a long history of widespread use for the management of allergic conditions. While generally considered safe at therapeutic doses, recent in vitro studies have raised concerns regarding its potential genotoxicity, particularly at higher concentrations. This technical guide provides a comprehensive overview of the current state of knowledge on the genotoxic effects of **chlorpheniramine** in human lymphocytes. It details the experimental protocols for key genotoxicity assays, presents available quantitative data, and explores the potential mechanisms underlying these effects. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceuticals.

Introduction

Chlorpheniramine is an H1 receptor inverse agonist that effectively alleviates symptoms associated with allergic reactions.^{[1][2][3][4]} Its extensive consumption, however, necessitates a thorough evaluation of its safety profile, including its potential to induce genetic damage.^{[1][2][3][4]} Genotoxicity, the property of chemical agents to damage the genetic information within a cell, can lead to mutations, chromosomal alterations, and potentially contribute to the development of cancer. Therefore, understanding the genotoxic potential of a widely used drug like **chlorpheniramine** is of paramount importance for public health and drug safety.

This guide focuses specifically on the effects of **chlorpheniramine** on human lymphocytes, a critical component of the immune system and a standard cell type for in vitro genotoxicity testing. The primary evidence for **chlorpheniramine**-induced genotoxicity in these cells comes from a study by Zamani et al., which demonstrated DNA damage at high concentrations, likely mediated by oxidative stress.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

Experimental Evidence of Genotoxicity

The primary method that has yielded quantitative data on **chlorpheniramine**'s genotoxicity in human lymphocytes is the alkaline single-cell gel electrophoresis, or Comet assay.[\[1\]](#)[\[5\]](#) This assay is a sensitive technique for detecting DNA strand breaks in individual cells.

Comet Assay Data

A study by Zamani et al. investigated the effect of various concentrations of **chlorpheniramine** on DNA damage in human peripheral blood lymphocytes after 24 hours of incubation. The results, summarized in the tables below, indicate a significant increase in DNA damage at the highest tested concentration.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: DNA Damage in Human Lymphocytes Measured by the Comet Assay

Treatment Group	Concentration	% DNA in Tail (Mean ± SD)	Tail Moment (Mean ± SD)
Control (PBS)	-	1.8 ± 0.5	0.8 ± 0.3
Chlorpheniramine	0.1 mM	2.1 ± 0.6	1.0 ± 0.4
Chlorpheniramine	0.5 mM	2.5 ± 0.7	1.3 ± 0.5
Chlorpheniramine	0.75 mM	2.9 ± 0.8	1.6 ± 0.6
Chlorpheniramine	1.5 mM	8.7 ± 2.1	4.5 ± 1.2
Positive Control (Cisplatin)	0.4 µg/mL	15.2 ± 3.5	8.1 ± 2.0

* P<0.05 compared to the control group. *** P<0.001 compared to the control group. Data sourced from Zamani et al.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Oxidative Stress Markers

To investigate the mechanism of genotoxicity, the same study measured markers of oxidative stress, including malondialdehyde (MDA) as an indicator of lipid peroxidation and glutathione (GSH) as a key antioxidant.

Table 2: Oxidative Stress Markers in Human Lymphocytes

Treatment Group	Concentration	MDA Level (nmol/mL) (Mean ± SD)	GSH Level (μmol/g Hb) (Mean ± SD)
Control (PBS)	-	1.5 ± 0.4	10.2 ± 2.5
Chlorpheniramine	0.1 mM	1.7 ± 0.5	9.8 ± 2.3
Chlorpheniramine	0.5 mM	1.9 ± 0.6	9.5 ± 2.1
Chlorpheniramine	0.75 mM	2.2 ± 0.7	8.9 ± 1.9
Chlorpheniramine	1.5 mM	4.8 ± 1.1	5.1 ± 1.3
Positive Control (Cisplatin)	0.4 μg/mL	6.2 ± 1.5	4.2 ± 1.1

* P<0.05 compared to the control group. *** P<0.001 compared to the control group. Data sourced from Zamani et al.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The significant increase in MDA and depletion of GSH at the 1.5 mM concentration of **chlorpheniramine** suggest that oxidative stress is a likely mechanism contributing to the observed DNA damage.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

Other Genotoxicity Assays: Data Gaps in Human Lymphocytes

While the Comet assay provides strong evidence for DNA strand breaks, a comprehensive assessment of genotoxicity typically includes the evaluation of other endpoints such as clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain). The most

common assays for these endpoints are the Micronucleus Test, Chromosomal Aberration Assay, and Sister Chromatid Exchange Assay.

It is important to note that while the study by Zamani et al. mentions that **chlorpheniramine** has been shown to be positive in the micronucleus and chromosomal aberration tests, these findings were in Chinese hamster lung (V79) and ovary (CHO) cells, respectively, not in human lymphocytes.[5] A thorough review of the current literature did not identify studies that have published quantitative data on the effects of **chlorpheniramine** in these assays specifically using human lymphocytes. This represents a significant data gap in the comprehensive understanding of **chlorpheniramine**'s genotoxic potential in this human cell type.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for the key genotoxicity assays discussed.

Human Lymphocyte Culture

- **Source:** Human peripheral blood is collected from healthy volunteers.
- **Isolation:** Lymphocytes are isolated using a density gradient centrifugation method (e.g., with Ficoll-Paque).
- **Culture Medium:** Cells are cultured in a complete medium such as RPMI-1640 supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin-streptomycin).
- **Stimulation:** For assays requiring cell division (Micronucleus, Chromosomal Aberration, Sister Chromatid Exchange), a mitogen like phytohemagglutinin (PHA) is added to stimulate lymphocyte proliferation.
- **Incubation:** Cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂.

Alkaline Single-Cell Gel Electrophoresis (Comet Assay)

This protocol is based on the methodology described by Zamani et al.[1]

- **Cell Treatment:** Isolated human lymphocytes are incubated with various concentrations of **chlorpheniramine** (e.g., 0.1, 0.5, 0.75, and 1.5 mM), a negative control (e.g., PBS), and a

positive control (e.g., cisplatin 0.4 µg/mL) for 24 hours.

- **Slide Preparation:** Fully frosted microscope slides are coated with a layer of 1% normal melting point (NMP) agarose.
- **Cell Embedding:** After treatment, a suspension of lymphocytes is mixed with 0.5% low melting point (LMP) agarose and layered onto the pre-coated slides. A third layer of 0.5% LMP agarose is then added.
- **Lysis:** The slides are immersed in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA. This step is typically performed overnight at 4°C.
- **Alkaline Unwinding:** Slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
- **Electrophoresis:** Electrophoresis is carried out at a specific voltage and duration to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.
- **Neutralization and Staining:** Slides are neutralized with a Tris buffer and then stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
- **Scoring:** Comets are visualized using a fluorescence microscope and analyzed with image analysis software to quantify the extent of DNA damage. Key parameters measured are the percentage of DNA in the comet tail and the tail moment.

Micronucleus Test (General Protocol for Human Lymphocytes)

- **Cell Culture and Treatment:** Stimulated human lymphocytes are treated with various concentrations of the test substance, along with negative and positive controls.
- **Cytokinesis Block:** Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells.
- **Harvesting:** Cells are harvested at an appropriate time point (e.g., 72 hours post-stimulation).

- **Slide Preparation:** Cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.
- **Staining:** Slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- **Scoring:** The frequency of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000-2000 cells) per concentration.

Chromosomal Aberration Assay (General Protocol for Human Lymphocytes)

- **Cell Culture and Treatment:** Stimulated human lymphocytes are exposed to the test substance at various concentrations for a defined period.
- **Metaphase Arrest:** A spindle inhibitor, such as colcemid, is added to the cultures to arrest cells in the metaphase stage of mitosis.
- **Harvesting and Slide Preparation:** Cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The cell suspension is dropped onto slides to prepare chromosome spreads.
- **Staining:** Chromosomes are typically stained with Giemsa.
- **Analysis:** Metaphase spreads are analyzed under a microscope to identify and score structural and numerical chromosomal aberrations.

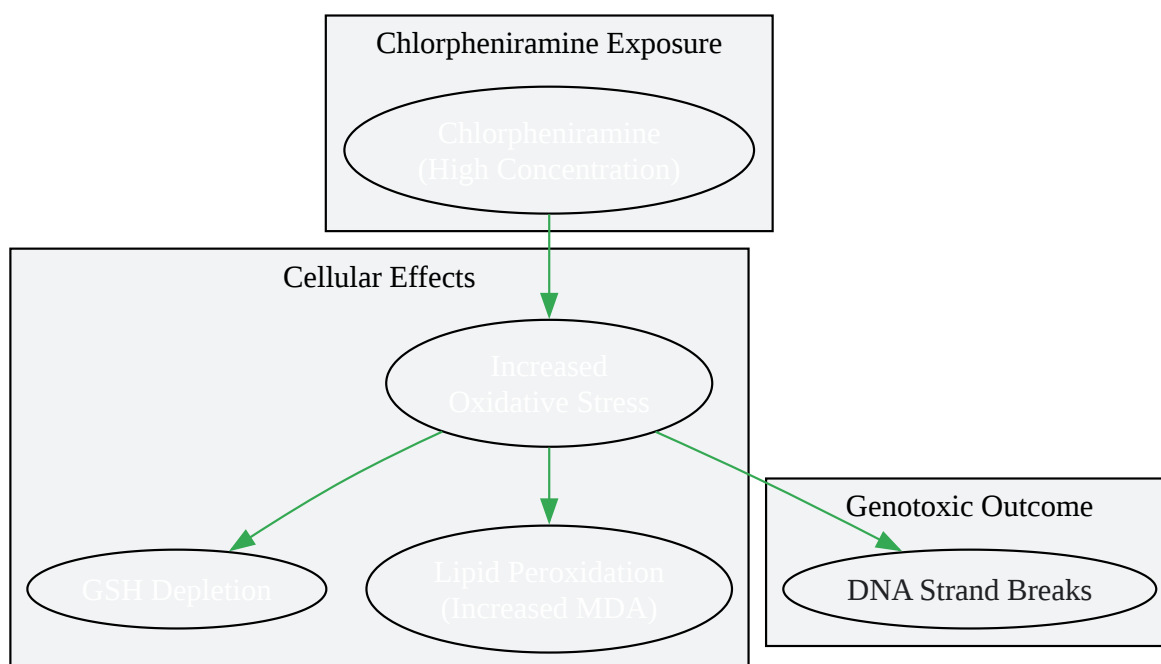
Sister Chromatid Exchange (SCE) Assay (General Protocol for Human Lymphocytes)

- **Cell Culture and BrdU Labeling:** Stimulated lymphocytes are cultured in the presence of 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles. BrdU is a thymidine analog that gets incorporated into the newly synthesized DNA.
- **Treatment:** The test substance is added to the cultures for a specific duration.
- **Metaphase Arrest:** Colcemid is added to arrest cells in metaphase.

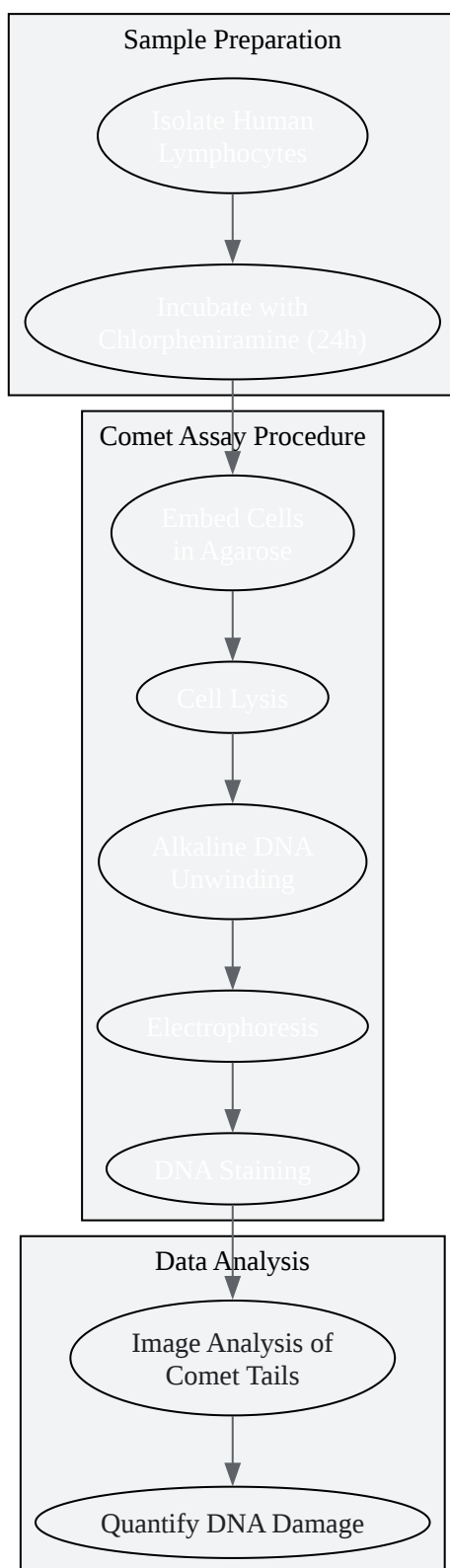
- **Harvesting and Slide Preparation:** Similar to the chromosomal aberration assay, cells are harvested, treated with a hypotonic solution, and fixed to prepare chromosome spreads.
- **Differential Staining:** The slides are treated and stained (e.g., with Hoechst 33258 and Giemsa) to differentially stain the sister chromatids. The chromatid that has incorporated BrdU in both strands will stain lighter than the chromatid with BrdU in only one strand.
- **Scoring:** The number of sister chromatid exchanges per metaphase is scored under a microscope.

Visualizations

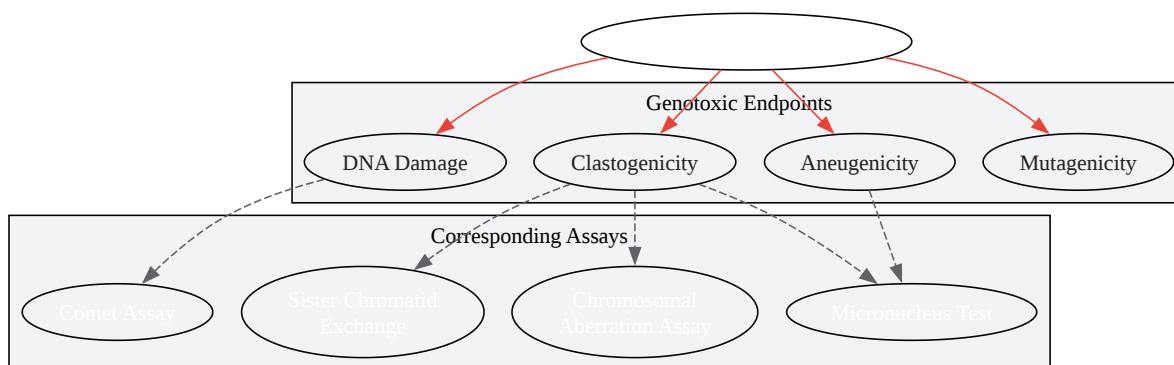
Signaling Pathways and Experimental Workflows



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Conclusion and Future Directions

The available evidence strongly suggests that high concentrations of **chlorpheniramine** can induce genotoxicity in human lymphocytes in vitro.[1][2][3][6] The primary mechanism appears to be the induction of oxidative stress, leading to DNA strand breaks as detected by the Comet assay.[1][5][6] However, a significant gap exists in the literature regarding the effects of **chlorpheniramine** on other critical genotoxic endpoints, such as chromosomal aberrations and micronucleus formation, specifically in human lymphocytes.

For a more comprehensive risk assessment, future research should focus on:

- Conducting Micronucleus and Chromosomal Aberration Assays: Performing these assays in human lymphocytes will provide crucial data on the clastogenic and aneugenic potential of **chlorpheniramine** in this relevant human cell type.
- Investigating a Wider Range of Concentrations: Studies should include concentrations that are more representative of therapeutic exposure to better understand the risk at clinical doses.
- In Vivo Studies: While in vitro studies are valuable for screening, in vivo studies are necessary to understand the genotoxic potential of **chlorpheniramine** in a whole-organism

context, considering metabolic activation and detoxification processes.

By addressing these research gaps, a more complete and accurate picture of the genotoxic risk associated with **chlorpheniramine** can be established, ensuring its continued safe use in clinical practice.

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References

- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. مقاله Study of Chlorpheniramine-induced Genotoxicity in Human Peripheral Blood Lymphocytes [civilica.com]
- 5. Study of Chlorpheniramine-induced Genotoxicity in Human Peripheral Blood Lymphocytes - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 6. Study of Chlorpheniramine-induced Genotoxicity in Human Peripheral Blood Lymphocytes - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
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